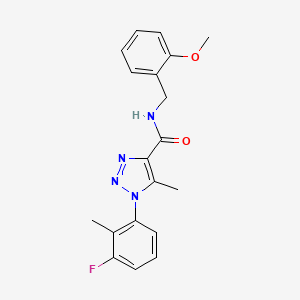

1-(3-fluoro-2-methylphenyl)-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3-fluoro-2-methylphenyl)-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide class, a scaffold renowned for its versatility in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and tunable substituent effects. This molecule features a 3-fluoro-2-methylphenyl group at the 1-position of the triazole ring and a 2-methoxybenzylamide moiety at the 4-position (Figure 1). These substituents impart distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-12-15(20)8-6-9-16(12)24-13(2)18(22-23-24)19(25)21-11-14-7-4-5-10-17(14)26-3/h4-10H,11H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCVISOKJQWGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-fluoro-2-methylphenyl)-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326861-43-1) belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 354.4 g/mol . The structure features a triazole ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1326861-43-1 |

| Molecular Formula | C₁₉H₁₉FN₄O₂ |

| Molecular Weight | 354.4 g/mol |

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. In vitro studies suggest that this compound could potentially inhibit the growth of these pathogens by interfering with their cell membrane integrity or metabolic pathways.

Anticancer Activity

Recent studies have indicated that triazole derivatives possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For instance, it may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cancer cell death.

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in the biosynthesis of essential cellular components.

- Disruption of Cellular Signaling : The compound could interfere with signaling pathways that regulate cell proliferation and survival.

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans at concentrations as low as 16 µg/mL.

- Cancer Cell Studies : In a study involving breast cancer cell lines (MCF-7), treatment with triazole derivatives resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Triazole-carboxamide derivatives share a common core but differ in substituents on the triazole ring and amide side chain. Key analogs include:

Table 1: Structural Comparison of Key Analogs

Key Observations:

Physicochemical Properties

- Lipophilicity : The 3-fluoro-2-methylphenyl group in the target compound balances lipophilicity (logP ~2.8 predicted) better than highly hydrophobic analogs like BEBJEZ (butyl chain) .

- Solubility: The 2-methoxybenzyl group may improve aqueous solubility compared to quinoline-containing derivatives (e.g., QTC-4-MeOBnEA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.